

Technical Support Center: SW1116 Cell Line

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Compound of Interest

Compound Name: SW1116

Cat. No.: B611083

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This technical support center provides guidance on optimizing the seeding density for the SW1116 human colorectal adenocarcinoma cell line. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended subculture routine and seeding density for SW1116 cells?

A1: SW1116 cells should be subcultured when they reach 70-80% confluency to maintain optimal health and growth.^{[1][2]} The recommended split ratio is between 1:3 and 1:6.^{[2][3]} For routine passaging, a seeding density of 2-3 x 10,000 cells/cm² is suggested.^[2]

Q2: My SW1116 cells are difficult to detach with trypsin. What can I do?

A2: This is a common issue with SW1116 cells as they are known to be strongly adherent.^[1] Here are some troubleshooting steps:

- Wash with PBS: Before adding trypsin, thoroughly wash the cell monolayer with a calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove any residual serum, which can inhibit trypsin activity.^[1]
- Warm PBS and Trypsin: Using pre-warmed PBS and trypsin-EDTA solution (0.05% or 0.25%) can facilitate detachment.^{[1][2]}

- Incubation: If cells are still resistant, you can incubate the flask at 37°C for 5-15 minutes to aid dispersal.^[1] Gently tap the sides of the flask to help dislodge the cells.^[1] Avoid harsh agitation to prevent cell damage.
- Fresh Trypsin: If cells remain attached, you can try a second trypsinization with a fresh solution.^[1]

Q3: After splitting, my SW1116 cells show poor reattachment and viability. How can I improve this?

A3: Poor reattachment can be due to stress during subculturing.^[1] Consider the following:

- Lower Split Ratio: Seeding at a lower split ratio (e.g., 1:2 or 1:3) to achieve a higher initial cell density can improve reattachment.^[1]
- Complete Medium: Ensure you are using the recommended complete growth medium, which is Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).^[2] Some protocols suggest that supplementing with 10-20% FBS, non-essential amino acids, or sodium pyruvate might aid in recovery.^[1]
- Coated Cultureware: If attachment issues persist, coating the culture surfaces with collagen I or poly-L-lysine can enhance cell adherence.^[1]
- Avoid Over-confluency: Do not let the cells become over-confluent before splitting, as this can negatively impact their viability and ability to reattach.^[1]

Q4: My cells are clumping in the middle of the well after seeding in multi-well plates. How can I get a more even distribution?

A4: Uneven cell distribution is a common issue in multi-well plates. Here are some tips to prevent clumping:

- Proper Resuspension: After trypsinization and centrifugation, ensure you create a single-cell suspension by gently pipetting up and down to break apart any cell clumps before seeding.^[4]
- Seeding Technique: Add the cell suspension to the wells containing pre-warmed medium.

- **Gentle Agitation:** After seeding, gently move the plate in a forward-and-backward and side-to-side motion a few times to ensure an even distribution of cells.^[4] Avoid swirling motions which can cause cells to accumulate in the center.^[4]
- **Resting Period:** Allow the plate to sit at room temperature on a level surface for 10-15 minutes before transferring it to the incubator.^[4] This allows the cells to settle evenly before they begin to attach.

SW1116 Seeding Density Guidelines

The optimal seeding density for SW1116 cells is dependent on the culture vessel and the specific experimental requirements. The following table provides recommended seeding densities for various applications. These values are calculated based on a doubling time of approximately 68.7 hours.^[3]

Culture Vessel	Surface Area (cm ²)	Seeding Density for Routine Culture (cells/cm ²)	Total Cells per Vessel (Routine Culture)	Seeding Density for Proliferation/Cytotoxicity Assays (cells/well)
T-25 Flask	25	20,000 - 30,000	500,000 - 750,000	N/A
T-75 Flask	75	20,000 - 30,000	1,500,000 - 2,250,000	N/A
6-well Plate	9.6	20,000 - 30,000	192,000 - 288,000	For migration assays, 5×10^5 cells were seeded. [5]
12-well Plate	3.8	20,000 - 30,000	76,000 - 114,000	For cell cycle analysis, 1×10^3 cells/well were used. [6]
24-well Plate	1.9	20,000 - 30,000	38,000 - 57,000	N/A
96-well Plate	0.32	20,000 - 30,000	6,400 - 9,600	For cytotoxicity tests, 4×10^4 cells/well were plated. [7]

Experimental Protocols

Determining Optimal Seeding Density

This protocol outlines the steps to determine the optimal seeding density for your specific experimental conditions.

Materials:

- SW1116 cells in logarithmic growth phase

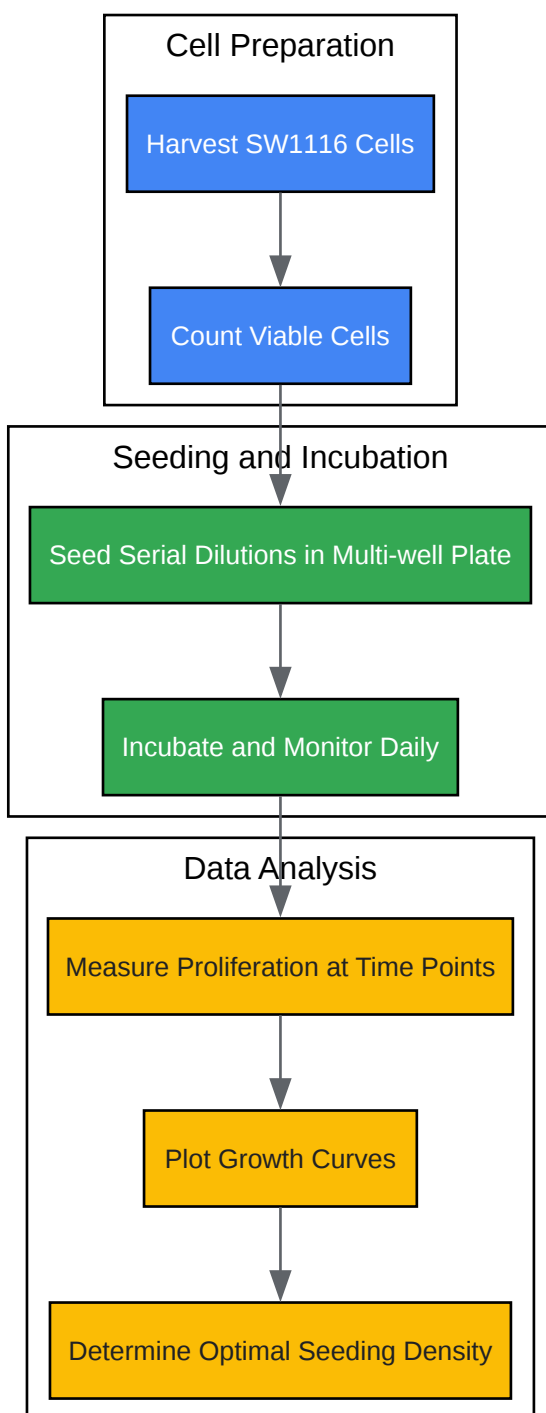
- Complete growth medium (Leibovitz's L-15 + 10% FBS)
- Trypsin-EDTA solution (0.05% or 0.25%)
- Phosphate Buffered Saline (PBS), calcium and magnesium-free
- Hemocytometer or automated cell counter
- Trypan blue solution
- Multi-well plates (e.g., 96-well or 24-well)
- Incubator (37°C, no CO₂ required for L-15 medium if caps are sealed)[8]

Procedure:

- Cell Harvest:
 - Aspirate the culture medium from a sub-confluent flask of SW1116 cells.
 - Wash the cell monolayer with PBS.
 - Add pre-warmed trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.
 - Neutralize the trypsin with complete growth medium.
 - Collect the cell suspension in a sterile conical tube.
- Cell Counting:
 - Take an aliquot of the cell suspension and mix it with trypan blue.
 - Count the viable cells using a hemocytometer or an automated cell counter.
- Seeding:
 - Prepare a serial dilution of the cell suspension to achieve a range of seeding densities.

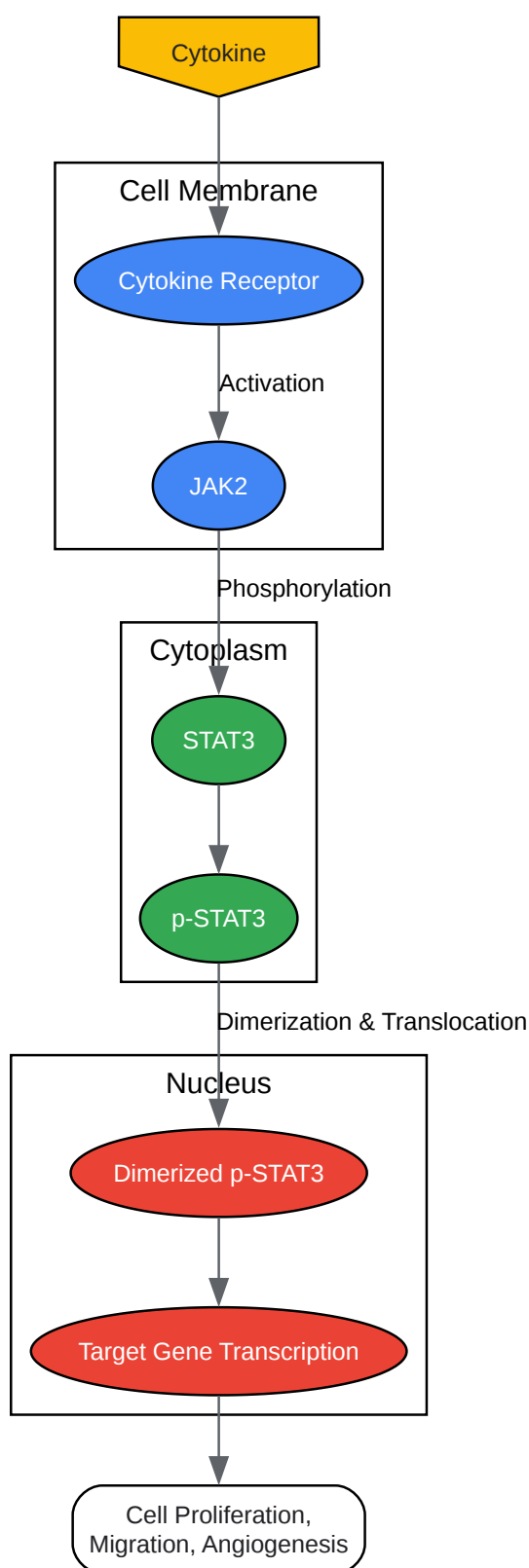
- Seed the cells into the wells of a multi-well plate. It is recommended to test a range of densities (e.g., from 1,000 to 50,000 cells/well for a 96-well plate).
- Include replicate wells for each density.
- Incubation and Monitoring:
 - Incubate the plate at 37°C.
 - Monitor cell growth and confluency daily using a microscope.
- Growth Analysis:
 - At different time points (e.g., 24, 48, 72, and 96 hours), measure cell proliferation using a suitable assay (e.g., MTT, CellTiter-Glo®, or direct cell counting).
 - Plot the cell number or assay signal against time for each seeding density to generate growth curves.
- Determination of Optimal Density:
 - The optimal seeding density will be the one that allows for logarithmic growth throughout the duration of your experiment without reaching over-confluency.

Visualizations



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Caption: Experimental workflow for optimizing SW1116 cell seeding density.



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Caption: Simplified JAK2/STAT3 signaling pathway in SW1116 cells.

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